molecular formula C17H24N2 B13806016 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole CAS No. 71765-59-8

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole

Cat. No.: B13806016
CAS No.: 71765-59-8
M. Wt: 256.4 g/mol
InChI Key: FFOSNISOYHKFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole is a substituted indole derivative characterized by a methyl group at position 2 of the indole core and a 2-methylpiperidinyl ethyl substituent at position 2. Key experimental properties include a boiling point of 404.9°C, flash point of 198.7°C, density of 1.048 g/cm³, and refractive index of 1.587 . This compound shares structural motifs with bioactive indoles, which often exhibit pharmacological relevance due to their ability to interact with proteins and receptors.

Properties

CAS No.

71765-59-8

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-methyl-3-[2-(2-methylpiperidin-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C17H24N2/c1-13-7-5-6-11-19(13)12-10-15-14(2)18-17-9-4-3-8-16(15)17/h3-4,8-9,13,18H,5-7,10-12H2,1-2H3

InChI Key

FFOSNISOYHKFNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Indole Core Functionalization and Side Chain Introduction

A common approach to prepare 3-substituted indoles involves nucleophilic substitution or palladium-catalyzed coupling reactions at the 3-position of the indole ring. For example, in the synthesis of eletriptan, a structurally related compound, the key intermediate 5-bromo-3-[(2R)-1-methylpyrrolidin-2-yl]methyl-1H-indole is prepared and then subjected to a Heck reaction with phenyl vinyl sulfone using a palladium catalyst. Although the side chain in eletriptan differs, the palladium-catalyzed coupling methodology can be adapted to introduce the 2-(2-methyl-1-piperidinyl)ethyl moiety.

Key points:

  • The palladium-catalyzed Heck reaction is sensitive to impurities, requiring thorough purification of intermediates.
  • The indole nucleus can be functionalized at the 3-position with alkyl or aryl substituents via cross-coupling.

Alkylation of the Indole Nitrogen and Side Chain Assembly

The 2-methyl substitution on the indole ring can be introduced via selective methylation reactions, often using methyl iodide or methyl sulfate under basic conditions. The 3-position side chain, containing the 2-(2-methyl-1-piperidinyl)ethyl group, can be constructed by alkylation of the indole at the 3-position with an appropriate haloalkyl derivative of the piperidine moiety.

Typical steps:

  • Synthesis of the 2-methyl-1-piperidine derivative.
  • Preparation of a haloalkyl intermediate (e.g., 2-bromoethyl or 2-chloroethyl derivative).
  • Nucleophilic substitution reaction of the indole 3-position with the haloalkyl-piperidine intermediate.

Purification and Crystallization

Purification techniques such as column chromatography, recrystallization, and adsorption on silica gel are crucial for obtaining pure compounds. However, recent improvements in related indole derivatives' syntheses have minimized the need for extensive chromatographic purification by using adsorption onto acidic silica gel and selective crystallization.

Comparative Data Table of Preparation Steps (Adapted from Related Indole Derivatives)

Step Reaction Type Reagents/Conditions Notes
1 Indole core synthesis Starting from substituted anilines or indole precursors Standard indole synthesis methods (Fischer indole synthesis or Bartoli reaction)
2 Methylation at 2-position Methyl iodide, base (e.g., K2CO3) Selective methylation on indole nitrogen or carbon
3 Preparation of 2-(2-methyl-1-piperidinyl)ethyl halide Halogenation of side chain precursor Requires synthesis of piperidine derivative
4 Alkylation at 3-position of indole Indole + haloalkyl-piperidine, base, solvent (e.g., DMF) Nucleophilic substitution or palladium-catalyzed coupling
5 Purification Silica gel adsorption, recrystallization Avoids extensive chromatography with improved methods

Research Findings and Industrial Feasibility

  • Palladium-catalyzed coupling reactions are effective for introducing complex side chains at the 3-position of indoles but require highly purified intermediates to avoid catalyst poisoning.
  • Avoidance of chlorinated solvents and reduction of purification steps have been emphasized in recent patents for related compounds such as sumatriptan, improving industrial scalability and cost-effectiveness.
  • Silica gel adsorption techniques allow selective removal of impurities without chromatography, enabling easier isolation of pure indole derivatives.
  • Crystallization methods have been optimized to yield novel crystalline forms with defined X-ray diffraction patterns and thermal properties, improving the stability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indoles or piperidines.

Scientific Research Applications

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Position and Type

a) 3-(2-Piperidin-1-yl-ethyl)-1H-indole
  • Synthesis : Synthesized via hydroformylation/Fischer indolization with 97% yield .
b) 2-(Piperidin-1-ylmethyl)-1H-indole
  • Structure : Piperidinyl methyl group at position 2.
  • Synthesis : Achieved with 78% yield via optimized routes .
  • Key Difference : Substituent position (position 2 vs. 3) and shorter chain (methyl vs. ethyl) may limit conformational flexibility, affecting interactions with biological targets.

Functional Group Modifications

a) 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a)
  • Structure : Sulfonylmethyl and piperazinylmethyl groups at positions 2 and 3, respectively.
b) 7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole
  • Structure : Chlorine at position 7 and a piperidinyl ethyl group linked to an aromatic amine.
  • Key Difference : The chlorine substituent increases electronic density and may enhance binding to hydrophobic pockets in proteins, as seen in CNS disorder therapeutics .

Piperidine vs. Piperazine Derivatives

a) 3-[2-(4-Phenyl-piperazin-1-yl)-ethyl]-1H-indole hydrochloride
  • Structure : Piperazine ring with a phenyl group.
  • Key Difference : The piperazine moiety introduces basic nitrogen atoms, which can form hydrogen bonds, contrasting with the 2-methylpiperidine’s steric and electronic profile .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Position/Type Boiling Point (°C) Synthesis Yield Key Application/Effect
Target Compound 3-(2-(2-methylpiperidinyl)ethyl) 404.9 N/A Protein interaction studies
3-(2-Piperidin-1-yl-ethyl)-1H-indole 3-(piperidinyl ethyl) N/A 97% Intermediate in drug synthesis
2-(Piperidin-1-ylmethyl)-1H-indole 2-(piperidinyl methyl) N/A 78% Synthetic reference compound
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazinyl)-1H-indole 2-sulfonylmethyl, 3-piperazinyl N/A N/A Solubility-enhanced analogs

Structural Impact on Binding and Activity

  • Piperidine Methylation : The 2-methyl group on the piperidine ring in the target compound introduces steric effects that may stabilize specific protein conformations, as seen in KRASG12D modulation by related indole derivatives .
  • Ethyl vs.

Q & A

Basic: What are the recommended laboratory synthesis methods for 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Alkylation : Introducing the piperidinyl-ethyl side chain via nucleophilic substitution or metal-catalyzed coupling.
  • Cyclization : Forming the indole core using Fischer indole synthesis or palladium-catalyzed cyclization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/acetic acid mixtures) to isolate the product .
    Key Considerations : Optimize reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) to improve yields .

Basic: Which spectroscopic techniques are effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidinyl-ethyl connectivity. Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization. Example: Indole derivatives with similar substituents show planar indole cores and chair conformations in piperidinyl groups .
  • HR-MS : Validate molecular formula (C₁₇H₂₄N₂, [M+H]⁺ = 256.194) .

Advanced: How to resolve contradictions between computational and experimental data (e.g., NMR/X-ray)?

Methodological Answer:

  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing .
  • Dynamic NMR : Assess conformational flexibility of the piperidinyl group if NMR signals broaden or split unexpectedly .
  • SHELX Refinement : Use restraints for disordered regions in crystallographic data to improve model accuracy .

Advanced: What strategies optimize synthetic routes for higher yield/purity?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling steps; ligand choice (e.g., BINAP) can enhance efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile in alkylation steps to reduce side products .
  • In-line Analytics : Use LC-MS to monitor intermediate formation and adjust reaction time dynamically .

Basic: How does the piperidinyl-ethyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : The piperidinyl group increases logP (experimental: ~3.8), enhancing membrane permeability .
  • Conformational Rigidity : Chair conformation of the piperidine ring restricts rotational freedom, affecting binding to hydrophobic pockets in biological targets .
  • Basicity : The tertiary amine (pKa ~8.5) may protonate under physiological conditions, influencing solubility .

Advanced: How to predict biological activity via computational methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors) to model interactions. The indole core and piperidinyl group often form π-π stacking and hydrogen bonds .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with antifungal/antiviral activity observed in related indoles .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., ethanol vs. DCM) to isolate stable polymorphs. Slow evaporation at 4°C often yields high-quality crystals .
  • Disorder : Apply SHELXL restraints to model disordered ethyl or piperidinyl groups .
  • Twinned Crystals : Use PLATON to detect twinning and refine data with HKL-3000 .

Basic: How to confirm stereochemistry of the piperidinyl group?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
  • CD Spectroscopy : Compare experimental CD spectra with DFT-simulated spectra for chiral centers .

Advanced: How to interpret conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Assess liver microsome degradation to explain discrepancies in in vivo vs. in vitro activity .

Advanced: How to design derivatives to enhance biological activity?

Methodological Answer:

  • SAR Studies : Modify substituents at the 2-methyl or piperidinyl positions. Example: Fluorine substitution at the indole 5-position improves CNS penetration .
  • Prodrug Strategies : Introduce ester groups to enhance solubility, as seen in related indole prodrugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.